![molecular formula C10H12F3NO B11889476 2,2,2-Trifluoro-1-(1-azaspiro[4.4]non-7-en-1-yl)ethanone CAS No. 681283-60-3](/img/structure/B11889476.png)
2,2,2-Trifluoro-1-(1-azaspiro[4.4]non-7-en-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-1-(1-azaspiro[44]non-7-en-1-yl)ethanone is a synthetic organic compound characterized by the presence of trifluoromethyl and azaspiro structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(1-azaspiro[4.4]non-7-en-1-yl)ethanone typically involves the reaction of 1-azaspiro[4.4]non-7-ene with trifluoroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(1-azaspiro[4.4]non-7-en-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
2,2,2-Trifluoro-1-(1-azaspiro[4.4]non-7-en-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: Utilized in the development of new materials with specific properties such as corrosion resistance.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(1-azaspiro[4.4]non-7-en-1-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of specific pathways. This makes it a valuable tool in biochemical research and drug development .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-1-(1-azaspiro[4.4]non-7-yl)ethanone: Lacks the double bond present in the original compound.
2,2,2-Trifluoro-1-(1-azaspiro[4.4]non-6-en-1-yl)ethanone: Similar structure but with a different position of the double bond.
Uniqueness
2,2,2-Trifluoro-1-(1-azaspiro[4.4]non-7-en-1-yl)ethanone is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. The presence of both trifluoromethyl and azaspiro groups makes it a versatile compound for various applications .
Properties
CAS No. |
681283-60-3 |
|---|---|
Molecular Formula |
C10H12F3NO |
Molecular Weight |
219.20 g/mol |
IUPAC Name |
1-(1-azaspiro[4.4]non-7-en-1-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C10H12F3NO/c11-10(12,13)8(15)14-7-3-6-9(14)4-1-2-5-9/h1-2H,3-7H2 |
InChI Key |
UYPDSCYIBRMKPT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC=CC2)N(C1)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


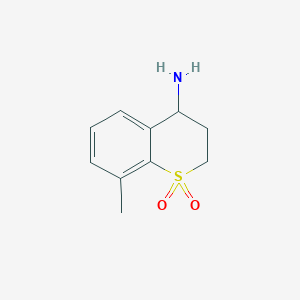
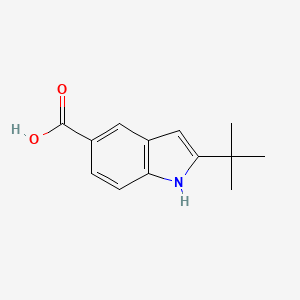
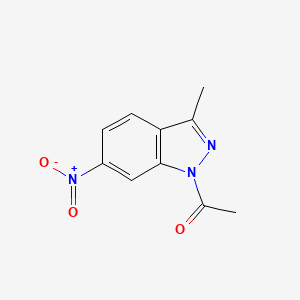
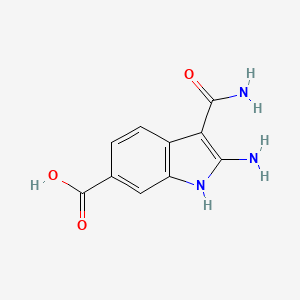

![Indeno[2,1-b]pyran, 2-(1-methylethyl)-](/img/structure/B11889422.png)

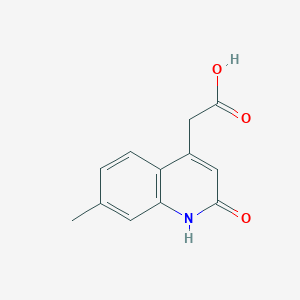
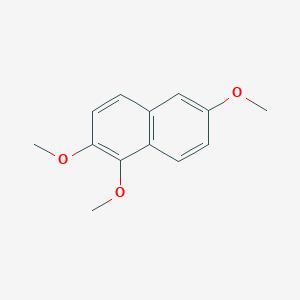

![1,6-Diazaspiro[4.5]decane dihydrochloride](/img/structure/B11889461.png)
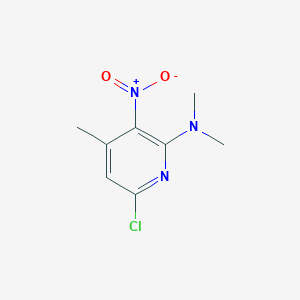
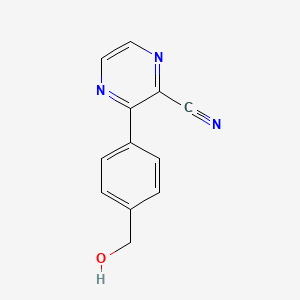
![7-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11889483.png)
